Eliglustat intermediate 3 CAS 491833-26-2 chemical structure and properties
Eliglustat intermediate 3 CAS 491833-26-2 chemical structure and properties
An In-depth Technical Guide to Eliglustat Intermediate 3 (CAS 491833-26-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Intermediates in Modern Pharmaceutical Synthesis
In the intricate process of drug development and manufacturing, the synthesis of the active pharmaceutical ingredient (API) is a multi-step journey. Each step, and each intermediate compound, plays a critical role in achieving the final product with the desired purity, yield, and stereochemistry. This guide focuses on a key intermediate in the synthesis of Eliglustat, a first-line oral therapy for Gaucher disease type 1.[1][2] Eliglustat, marketed as Cerdelga®, is a potent inhibitor of glucosylceramide synthase, offering a substrate reduction therapy for this lysosomal storage disorder.[1] The intermediate, with the Chemical Abstracts Service (CAS) number 491833-26-2, represents a significant milestone in the synthetic route to this life-changing medication. Understanding the chemical nature and properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the overall quality of the final drug product.
Chemical Identity and Structure
Eliglustat intermediate 3 is chemically known as (2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-(1-pyrrolidinyl)-1-propanone.[3][4] It is also referred to by other synonyms such as Eliglustat Impurity 6 and Eliglustat Acetamide Amino Alcohol.[3][4]
The molecular structure of this intermediate is characterized by a central propanone backbone with several key functional groups that are essential for its role in the synthesis of Eliglustat. These include a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidinyl group, and a chiral amino alcohol side chain. The specific stereochemistry of the molecule, (2S,3R) and (1S), is crucial for the ultimate therapeutic efficacy of the final Eliglustat molecule.
Below is a 2D representation of the chemical structure of Eliglustat intermediate 3.
Caption: 2D structure of Eliglustat intermediate 3 (CAS 491833-26-2).
Physicochemical Properties
While extensive experimental data for this specific intermediate is not widely available in the public domain, a combination of data from chemical suppliers and computational models provides valuable insights into its physicochemical properties. As an intermediate in a pharmaceutical manufacturing process, it is typically a solid at room temperature and is likely to be soluble in various organic solvents.[3]
| Property | Value | Source |
| Molecular Formula | C23H28N2O5 | [3][4] |
| Molecular Weight | 412.48 g/mol | [4] |
| CAS Number | 491833-26-2 | [3][4] |
| Appearance | Likely a solid | [3] |
| Solubility | Expected to be soluble in organic solvents | [3] |
It is important to note that for definitive characterization in a research or manufacturing setting, experimental determination of properties such as melting point, boiling point, and solubility in relevant solvent systems is essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be employed for structural confirmation and purity assessment.[3][5][6][7]
Role in the Synthesis of Eliglustat
Eliglustat intermediate 3 is a late-stage intermediate in the synthesis of Eliglustat. Its structure contains the core scaffold of the final drug molecule. The synthetic pathways to Eliglustat often involve the coupling of key fragments to build the desired molecule with the correct stereochemistry.
The general synthetic strategy for Eliglustat involves the stereoselective formation of the amino alcohol core, followed by the introduction of the octanoyl side chain. This intermediate represents the fully assembled carbon skeleton with the necessary functional groups poised for the final acylation step to yield Eliglustat.
The diagram below illustrates a plausible position of this intermediate within a generalized synthetic pathway for Eliglustat.
Caption: Simplified workflow of Eliglustat synthesis highlighting the position of Intermediate 3.
While specific, publicly available, step-by-step protocols for the synthesis of this intermediate are scarce, the scientific and patent literature describes various synthetic routes to Eliglustat. These routes often employ techniques such as asymmetric synthesis and chiral resolutions to achieve the desired stereoisomer. The synthesis of this intermediate would likely involve the coupling of a chiral amine with a suitable electrophile containing the 2,3-dihydro-1,4-benzodioxin and pyrrolidinyl moieties.
Analytical Characterization
In a drug development setting, the comprehensive analytical characterization of intermediates is a regulatory requirement and a cornerstone of quality control. For Eliglustat intermediate 3, a suite of analytical techniques would be employed to confirm its identity, purity, and impurity profile.
Key Analytical Techniques:
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and to quantify any process-related impurities or degradation products.[5]
-
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurement for the confirmation of the molecular formula and is used to identify and characterize impurities.[3][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the unambiguous structural elucidation of the intermediate and for confirming its stereochemistry. 2D-NMR techniques can provide further detailed structural information.[3][5][6][7]
-
Infrared (IR) Spectroscopy: Used to identify the key functional groups present in the molecule.
The development of robust analytical methods is crucial for monitoring the consistency of the manufacturing process and for ensuring that the intermediate meets the required quality specifications before being used in the final step of the API synthesis.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][4][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2][4][8] Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is imperative for any researcher or scientist handling this compound to consult a comprehensive and official Safety Data Sheet provided by the supplier before commencing any work.
Conclusion
Eliglustat intermediate 3 (CAS 491833-26-2) is a vital component in the synthetic pathway of the Gaucher disease therapeutic, Eliglustat. Its complex, chiral structure underscores the sophistication of modern pharmaceutical synthesis. While detailed experimental protocols and physicochemical data are not extensively published, this guide provides a comprehensive overview of its chemical identity, structural features, and its crucial role in the manufacturing of an important medicine. For drug development professionals, a thorough understanding and rigorous analytical control of this intermediate are essential for ensuring the quality, safety, and efficacy of the final Eliglustat product. Further research and publication of experimental data on this and other pharmaceutical intermediates would be a valuable contribution to the scientific community, fostering a deeper understanding of the intricacies of drug synthesis.
References
- Analytical Chemistry Letters. (2020). Isolation and characterization of novel degradation products of eliglustat tartrate using 2D-NMR and HRMS: development and validation of stability indicating RP-UPLC method for quantification of assay and characterized impurities. Analytical Chemistry Letters, 10(1), 1-20.
- Daicel Pharma. (n.d.). Eliglustat Impurities Manufacturer & Supplier.
- Taylor & Francis Online. (2020). Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities.
- ResearchGate. (2020). Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities.
-
Lotusfeet Pharma. (n.d.). Eliglustat Acetamide Amino Alcohol 491833-26-2. Retrieved from [Link]
- Mistry, P. K., et al. (2015). Effect of oral eliglustat on splenomegaly in patients with Gaucher disease type 1: the ENGAGE randomized clinical trial. JAMA, 313(7), 695–706.
- Nippon Nyukazai Co., Ltd. (2023).
- Carl ROTH GmbH + Co. KG. (n.d.).
- Nippon Nyukazai Co., Ltd. (2023).
- Kim, H., et al. (2020). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Molecules, 25(15), 3493.
Sources
- 1. Eliglustat Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. ijpsjournal.com [ijpsjournal.com]
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